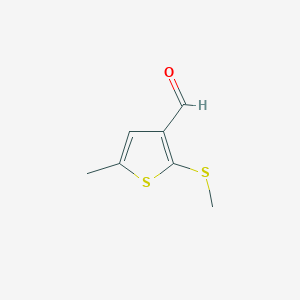

![molecular formula C14H14N6O2 B11693832 5,7-dimethyl-N'-[(E)-(5-methylfuran-2-yl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11693832.png)

5,7-dimethyl-N'-[(E)-(5-methylfuran-2-yl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7-dimetil-N'-[(E)-(5-metilfuran-2-il)metilideno][1,2,4]triazolo[1,5-a]pirimidin-2-carbohidrazida es un compuesto heterocíclico que pertenece a la clase de las triazolopirimidinas.

Métodos De Preparación

La síntesis de 5,7-dimetil-N'-[(E)-(5-metilfuran-2-il)metilideno][1,2,4]triazolo[1,5-a]pirimidin-2-carbohidrazida se puede lograr mediante un método sin catalizador, sin aditivos y ecológico bajo condiciones de microondas. Este método implica el uso de enaminonitrilos y benzohidrazidas, seguido de un mecanismo de transamidación, adición nucleofílica con nitrilo y posterior condensación para producir el compuesto objetivo . La metodología demuestra un amplio alcance de sustratos y buena tolerancia a los grupos funcionales, lo que da como resultado la formación de productos con rendimientos buenos a excelentes.

Análisis De Reacciones Químicas

5,7-dimetil-N'-[(E)-(5-metilfuran-2-il)metilideno][1,2,4]triazolo[1,5-a]pirimidin-2-carbohidrazida experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen reactivos de yodo hipervalente para la ciclación oxidativa . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Ha mostrado resultados prometedores en la actividad de fotoescisión del ADN, donde se encontró que convertía la forma superenrollada del ADN en una forma circular abierta . Además, se ha evaluado su actividad antimicrobiana contra varios microorganismos . La estructura única y las actividades biológicas del compuesto lo convierten en un candidato valioso para futuras investigaciones en química medicinal.

Mecanismo De Acción

El mecanismo de acción de 5,7-dimetil-N'-[(E)-(5-metilfuran-2-il)metilideno][1,2,4]triazolo[1,5-a]pirimidin-2-carbohidrazida implica su interacción con objetivos y vías moleculares específicos. Se ha encontrado que actúa como un agonista inverso para RORγt, así como un inhibidor para PHD-1, JAK1 y JAK2 . Estas interacciones contribuyen a sus actividades biológicas y posibles aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Los compuestos similares a 5,7-dimetil-N'-[(E)-(5-metilfuran-2-il)metilideno][1,2,4]triazolo[1,5-a]pirimidin-2-carbohidrazida incluyen otras triazolopirimidinas como 2-benciltio-5,7-dimetil-[1,2,4]triazolo[1,5-a]pirimidina y ácido (5,7-dimetil[1,2,4]triazolo[1,5-a]pirimidin-6-il)acético . Estos compuestos comparten características estructurales y actividades biológicas similares, pero cada uno tiene propiedades únicas que los hacen adecuados para diferentes aplicaciones.

Propiedades

Fórmula molecular |

C14H14N6O2 |

|---|---|

Peso molecular |

298.30 g/mol |

Nombre IUPAC |

5,7-dimethyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C14H14N6O2/c1-8-6-9(2)20-14(16-8)17-12(19-20)13(21)18-15-7-11-5-4-10(3)22-11/h4-7H,1-3H3,(H,18,21)/b15-7+ |

Clave InChI |

MXDOSSVGWWHBEU-VIZOYTHASA-N |

SMILES isomérico |

CC1=CC=C(O1)/C=N/NC(=O)C2=NN3C(=CC(=NC3=N2)C)C |

SMILES canónico |

CC1=CC=C(O1)C=NNC(=O)C2=NN3C(=CC(=NC3=N2)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11693749.png)

![4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide](/img/structure/B11693755.png)

![2,4-dibromo-6-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B11693765.png)

![2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11693774.png)

![4-tert-butyl-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11693779.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11693791.png)

![N'-[(E)-(4-bromophenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11693795.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693798.png)

![2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11693802.png)

![(5Z)-3-(3-Fluorophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693810.png)

![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11693819.png)